
5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride: is a chemical compound known for its role as a MAP4K4 inhibitor. It is also known by its systematic name, 5-(4-Chloro-phenyl)-[3,3′]bipyridinyl-6,6′-diamine dihydrochloride . This compound has been developed by Pfizer for research purposes, particularly in the field of kinase phosphatase biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The specific synthetic route and reaction conditions are proprietary to Pfizer and are not publicly disclosed in detail .
Industrial Production Methods: Industrial production methods for 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride are also proprietary. it is known that the compound is produced under controlled conditions to ensure high purity (≥98% HPLC) and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride primarily undergoes substitution reactions due to the presence of the chloro-phenyl group and the bipyridinyl core. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted bipyridinyl derivatives .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
2.1 Inhibition of MAP4K4
The primary application of this compound is its role as an inhibitor of the MAP4K4 kinase, which is implicated in various signaling pathways related to cellular processes such as proliferation, differentiation, and survival. Research has indicated that inhibiting MAP4K4 may have therapeutic benefits in conditions like diabetes and fibrosis .
2.2 Cellular Signaling Studies
This compound is utilized in studies investigating endothelial-to-mesenchymal transition (EndMT), a critical process in fibrosis and cancer progression. Its ability to modulate cellular signaling pathways makes it a valuable tool for understanding disease mechanisms .
2.3 Drug Development
Due to its specificity and potency, this compound is being explored for potential therapeutic applications in drug development, particularly in creating new pharmaceuticals targeting diseases associated with aberrant MAPK signaling pathways .
Case Studies
3.1 Therapeutic Potential in Fibrosis
A study highlighted the effects of MAP4K4 inhibition on fibrosis models, demonstrating that treatment with the compound resulted in reduced fibrotic markers and improved tissue architecture . This suggests its potential as a therapeutic agent for fibrotic diseases.
3.2 Cancer Research
In cancer studies, the compound has been shown to affect tumor cell proliferation and migration by modulating key signaling pathways involved in cancer progression. Its application in preclinical models has provided insights into its effectiveness as an anti-cancer agent .
Wirkmechanismus
5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride exerts its effects by inhibiting MAP4K4 (mitogen-activated protein kinase kinase kinase kinase 4). This inhibition disrupts the signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. The compound also inhibits other kinases like MINK and TNIK, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride is unique due to its high specificity and potency as a MAP4K4 inhibitor. Similar compounds include:
PF-06758955 hydrochloride: Another MAP4K4 inhibitor with different structural features.
PF-04471141 hydrochloride: A kinase inhibitor with broader activity against multiple kinases.
PFI-7 hydrochloride: A selective inhibitor of a different kinase, used for comparative studies
These compounds share some similarities in their inhibitory effects on kinases but differ in their specificity, potency, and structural characteristics.
Biologische Aktivität
5-(6-Aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine; dihydrochloride, often referred to as a pyridine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H14ClN3·2HCl
- Molecular Weight : 335.17 g/mol
- Structure : The compound features a pyridine ring substituted with an amino group and a chlorophenyl moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may act as an inhibitor of specific kinases and other proteins involved in disease processes.
Enzyme Inhibition
The compound has shown potential as an inhibitor in various enzymatic assays:
- Cyclin-dependent Kinases (CDKs) : It has been reported to inhibit CDK4/6, which are critical regulators of the cell cycle. This inhibition can lead to reduced proliferation of cancer cells .
- Viral Inhibition : Preliminary studies indicate that compounds similar to this pyridine derivative exhibit antiviral properties, particularly against human adenoviruses (HAdV), suggesting potential applications in antiviral drug development .
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound:
- Cell Lines Tested : The compound was tested against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma).
- Results : It demonstrated significant cytotoxic activity with IC50 values in the low micromolar range, indicating strong potential as an anticancer agent .
Antiviral Activity
The antiviral efficacy was assessed using:
- Selectivity Index : Compounds derived from similar structures exhibited selectivity indices greater than 100 against HAdV, indicating low cytotoxicity relative to their antiviral activity .
- Mechanistic Studies : The mechanism appears to involve targeting viral DNA replication processes, which is critical for halting viral propagation .
Case Study 1: Anticancer Efficacy
In a study published in PubMed, researchers synthesized a series of related compounds and evaluated their anticancer activities. Among these, one derivative exhibited an IC50 value of 0.27 μM against HAdV with a CC50 value of 156.8 μM, showcasing a favorable therapeutic window .
Case Study 2: Enzyme Inhibition Profile
Another study explored the inhibition profile against various kinases. The compound was found to selectively inhibit CDK4/6 with a high degree of specificity, making it a candidate for further development as a targeted cancer therapy .
Comparative Analysis Table
Activity Type | IC50 Value (μM) | CC50 Value (μM) | Selectivity Index |
---|---|---|---|
Antiviral (HAdV) | 0.27 | 156.8 | >100 |
Anticancer (HeLa) | Low Micromolar | High Micromolar | N/A |
Eigenschaften
IUPAC Name |
5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4.2ClH/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11;;/h1-9H,(H2,18,20)(H2,19,21);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQXEOPUAQLBQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.